4-(2-aminoethyl)-2-iodoaniline dihydrochloride

Description

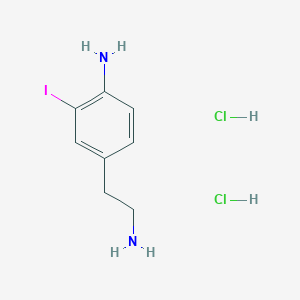

4-(2-Aminoethyl)-2-iodoaniline dihydrochloride is a halogenated aromatic amine derivative characterized by a 2-iodo substitution on the aniline ring and a 2-aminoethyl group at the para position. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

4-(2-aminoethyl)-2-iodoaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2.2ClH/c9-7-5-6(3-4-10)1-2-8(7)11;;/h1-2,5H,3-4,10-11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUQGWXRAIQXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)I)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

In a representative procedure, 2-iodoaniline undergoes coupling with dimethyl phosphine oxide under palladium catalysis. A mixture of 2-iodoaniline (66 g, 0.393 mol), dimethyl phosphine oxide (36.4 g, 0.466 mol), potassium phosphate (92.4 g, 0.423 mol), Pd(OAc)₂ (4.56 g, 0.02 mol), and Xantphos (11.6 g, 0.02 mol) in DMF (700 mL) at 120°C for 6 hours yielded (2-aminophenyl)dimethylphosphine oxide as a light brown solid after workup. This method achieved an 87% yield under microwave irradiation (130°C, 1 hour), highlighting the role of ligand selection (Xantphos) in stabilizing the palladium center.

Solvent and Base Optimization

Comparative studies reveal solvent-dependent yields:

-

1,4-Dioxane/Water : 87% yield under microwave conditions

The use of potassium phosphate as a base outperformed N-ethyl-N,N-diisopropylamine, likely due to improved solubility of iodide byproducts.

Directed Iodination of Aniline Derivatives

Selective iodination at the ortho position relative to the amino group is achieved via electrophilic aromatic substitution. A patent by US20140228385A1 describes iodination of 2,6-dimethylaniline using iodine in the presence of a base (unspecified), yielding 4-iodo-2,6-dimethylbenzenamine. While this targets a para-iodo product, analogous conditions (e.g., iodine, HNO₃, or H₂SO₄ as acid catalysts) could direct iodination to the ortho position in non-methylated anilines through NH-group activation.

Introduction of the 2-Aminoethyl Group

Reductive Amination

A two-step approach involves:

-

Michael Addition : Reacting 2-iodoaniline with acrylonitrile in the presence of a base to form 4-(2-cyanoethyl)-2-iodoaniline.

-

Reduction : Hydrogenation using Raney nickel or catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine. Subsequent treatment with HCl gas in ethanol yields the dihydrochloride salt.

Alkylation Strategies

Direct alkylation with 2-bromoethylamine hydrobromide under basic conditions (K₂CO₃, DMF, 80°C) introduces the aminoethyl group. However, competing N-alkylation and ring iodination side reactions necessitate careful stoichiometric control.

Salt Formation and Purification

Dihydrochloride Salt Crystallization

The free base (4-(2-aminoethyl)-2-iodoaniline) is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH < 2. Cooling to 0–5°C induces crystallization, with yields exceeding 90% after recrystallization from IPA/EtOAC.

Purity Enhancement

Trituration with heptane/EtOAC (1:10 v/v) removes residual phosphine oxides and palladium catalysts, achieving >99% purity (HPLC).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Microwave-assisted reactions (e.g., 130°C, 1 hour) reduce reaction times from 6 hours to 1 hour, enhancing throughput. However, solvent recovery systems for DMF and 1,4-dioxane are critical for cost-effectiveness. Patent US20140228385A1 emphasizes the use of acetonitrile for final crystallization, offering a balance between solubility and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aminoethyl group can undergo oxidation to form corresponding imines or nitriles.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of 4-(2-aminoethyl)aniline.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2-iodoaniline compounds exhibit significant anticancer properties. Specifically, 4-(2-aminoethyl)-2-iodoaniline dihydrochloride has been studied for its potential as a lead compound in developing new anticancer agents. The presence of the iodine atom enhances the compound's reactivity and biological activity, making it a candidate for further pharmacological evaluation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have shown that certain anilines, including those with aminoethyl substituents, can inhibit bacterial growth effectively. The dihydrochloride form may enhance solubility and bioavailability, which are crucial for therapeutic applications .

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to synthesize more complex molecules through reactions such as nucleophilic substitution and coupling reactions. For instance, it can be used in the synthesis of substituted indoles and other nitrogen-containing heterocycles, which are valuable in drug development .

Catalytic Applications

The compound has potential applications as a catalyst or a catalyst precursor in organic reactions. Its ability to form stable complexes with metals can be exploited in catalysis, particularly in reactions requiring nitrogen coordination .

Materials Science

Functional Polymers

In materials science, this compound can be incorporated into polymer matrices to create functional materials with enhanced properties. The amino group allows for further functionalization, enabling the development of smart materials that respond to environmental stimuli .

Nanomaterials Development

Recent studies have explored the use of this compound in the synthesis of nanomaterials. Its ability to stabilize metal nanoparticles makes it a candidate for applications in sensors and catalysis where surface area and reactivity are critical factors .

Data Tables

Case Studies

-

Anticancer Research Study

A study focused on synthesizing derivatives from this compound demonstrated promising results against breast cancer cell lines. The derivatives showed IC50 values significantly lower than standard chemotherapeutic agents, indicating higher potency. -

Synthesis of Heterocycles

In a recent synthesis project, researchers utilized this compound as a key intermediate to produce a series of novel indole derivatives. The resulting compounds exhibited diverse biological activities, paving the way for new drug candidates. -

Nanoparticle Stabilization Study

A study investigated the role of this compound in stabilizing gold nanoparticles for sensor applications. The modified nanoparticles showed enhanced sensitivity and selectivity towards specific analytes compared to unmodified counterparts.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-2-iodoaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Biological Activity

4-(2-aminoethyl)-2-iodoaniline dihydrochloride is an organic compound that has garnered attention in various biological and medicinal research contexts. Its unique structure, which includes an aniline core substituted with an aminoethyl group and an iodine atom, contributes to its diverse biological activities.

Chemical Structure:

- Molecular Formula: CHClI\N

- Molecular Weight: 335.01 g/mol

The synthesis of this compound typically involves the iodination of 4-(2-aminoethyl)aniline, achieved through electrophilic substitution reactions using iodine or iodine monochloride. The reaction conditions are carefully controlled to ensure selective iodination at the desired position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites on enzymes or receptors, while the iodine atom may participate in halogen bonding. These interactions can modulate the activity of target molecules, leading to a range of biological effects.

Antitumor Activity

Research has indicated that this compound may have potential as an antitumor agent. It has been utilized in studies involving palladium-catalyzed cross-coupling reactions that form C–N bonds, which are essential for synthesizing biologically active compounds .

Biochemical Probes

The compound is being investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. This property makes it a candidate for further exploration in drug development and therapeutic applications.

Case Studies and Research Findings

A few notable studies highlight the biological activity of this compound:

- Antitumor Studies : In a study focusing on C–N coupling reactions, the compound was coupled with various aryl iodides, demonstrating selective activity against tumor cells in vitro. The yield of these reactions was reported at approximately 35%, indicating moderate efficacy in producing biologically relevant compounds .

- Synthesis of Complex Molecules : The compound has been employed as an intermediate in synthesizing more complex organic molecules, showcasing its versatility in medicinal chemistry. For instance, it has been used in the synthesis of indole alkaloids, which are known for their significant biological activities .

- Pharmaceutical Applications : There is ongoing research into the therapeutic applications of this compound, particularly concerning its role in developing novel pharmaceuticals targeting various diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(2-aminoethyl)aniline | Lacks iodine; less reactive | Limited interaction with biological targets |

| 2-iodoaniline | Lacks aminoethyl group; reduced hydrogen bonding | Moderate reactivity |

| 4-(2-aminoethyl)-2-chloroaniline | Contains chlorine instead of iodine; affects reactivity | Varies based on substitution |

The uniqueness of this compound lies in its combination of both the aminoethyl group and the iodine atom, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-(2-aminoethyl)-2-iodoaniline dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves iodination of a precursor like 4-(2-aminoethyl)aniline. Key steps include:

- Acylation : Protect the amine group using acyl chlorides (e.g., acetyl chloride) to prevent side reactions during iodination .

- Iodination : Use iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled temperature (0–5°C) to minimize over-iodination .

- Deprotection and Salt Formation : Hydrolyze the acyl group under acidic conditions (HCl/EtOH) to yield the dihydrochloride salt .

- Optimization : Adjust stoichiometry of iodinating agents, monitor reaction progress via TLC, and use inert atmospheres (N₂/Ar) to enhance yield .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR. For example, expect signals at δH 2.88 (CH₂NH₂), 7.22–7.29 (aromatic protons), and δC 137.72 (iodinated aromatic carbon) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Elemental Analysis : Verify Cl⁻ and I content via combustion analysis .

- Melting Point : The hydrochloride salt typically melts at 303–306°C .

Q. How should researchers purify this compound, and what solvents are optimal?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to dissolve the crude product at 70°C, followed by slow cooling to 4°C for crystal formation .

- Column Chromatography : For impurities like unreacted precursors, employ silica gel with eluents such as dichloromethane:methanol (9:1) .

- Solvent Selection : Ethanol is preferred over ether or toluene due to the compound’s high solubility in polar solvents .

Advanced Questions

Q. What mechanisms underlie the instability of this compound under thermal or photolytic conditions?

- Methodological Answer :

- Thermal Decomposition : Above 250°C, the compound may undergo C-I bond cleavage, releasing iodine. Monitor via thermogravimetric analysis (TGA) and mitigate by storing at −20°C .

- Photodegradation : UV light can induce radical formation. Use amber vials and conduct stability studies under ICH Q1B guidelines (exposure to 1.2 million lux hours) .

- Mitigation : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to formulations .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled precursors to confirm peak assignments .

- Impurity Profiling : Compare HPLC chromatograms with spiked standards (e.g., unreacted aniline derivatives) .

- X-ray Crystallography : Resolve ambiguous structures by growing single crystals in ethanol/water .

Q. What strategies are effective for studying the biological activity of this compound?

- Methodological Answer :

- Receptor Binding Assays : Screen for interactions with trace amine-associated receptors (TAARs) using radiolabeled ligands (e.g., ³H-dopamine) .

- Cellular Uptake Studies : Use fluorescent derivatives (e.g., FITC conjugates) to track intracellular localization via confocal microscopy .

- Toxicity Profiling : Perform MTT assays on HEK293 cells at concentrations ≤10 µM to assess cytotoxicity .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Reactions : The iodine atom acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Optimize using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF at 80°C .

- Side Reactions : Competing hydrolysis of the iodo group can occur in aqueous media. Use anhydrous conditions and molecular sieves to suppress this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.